molecular formula C8H5BrClNO B8239417 5-Bromo-6-chloroisoindolin-1-one

5-Bromo-6-chloroisoindolin-1-one

Cat. No.: B8239417
M. Wt: 246.49 g/mol
InChI Key: RRFYSZZAGXOFIF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroisoindolin-1-one ( 1427383-34-3) is a bromo- and chloro- substituted isoindolinone with the molecular formula C 8 H 5 BrClNO . This compound belongs to a class of isoindolin-1-one derivatives recognized as key intermediates in organic synthesis and pharmaceutical research . The isoindolinone scaffold is a privileged structure in medicinal chemistry, frequently employed in the construction of more complex molecules for drug discovery . This reagent is particularly valuable in the synthesis of benzoxazine derivatives, a reaction that can be facilitated by catalysts such as bismuth triflate . Its structure, featuring two different halogen substituents, makes it a versatile and reactive building block for various metal-catalyzed cross-coupling reactions and for the preparation of piperidine derivatives, which are of major importance in pharmaceutical applications . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFYSZZAGXOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindolinone is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-chloroisoindolin-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloroisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted isoindolinones, while oxidation can produce isoindolinone-2,3-diones.

Scientific Research Applications

5-Bromo-6-chloroisoindolin-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Bromo-6-chloroisoindolin-1-one with key analogs based on substituent positions and functional groups:

Compound Name Core Structure Substituents Molecular Formula CAS Number Purity Key Applications/Notes
5-Bromo-6-chloroisoindolin-1-one Isoindolinone Br (C5), Cl (C6) C₈H₅BrClNO Not listed Unknown Hypothesized kinase inhibition
6-Bromo-5-hydroxyisoindolin-1-one Isoindolinone Br (C6), OH (C5) C₈H₆BrNO₂ 1373223-17-6 ≥98% Pharmaceutical intermediates
5-Bromoisoindolin-1-one Isoindolinone Br (C5) C₈H₆BrNO 79669-50-4 Variable Organic synthesis building block
6-Bromoisoindolin-1-one Isoindolinone Br (C6) C₈H₆BrNO 675109-26-9 Variable Precursor for metal-catalyzed couplings
5-Bromo-6-methoxyisoquinoline Isoquinoline Br (C5), OCH₃ (C6) C₁₀H₈BrNO 366445-82-1 95% Ligand in coordination chemistry

Key Observations :

  • The hydroxy group in 6-Bromo-5-hydroxyisoindolin-1-one increases polarity, improving solubility in polar solvents .
  • Core Structure Differences: Isoindolinones (e.g., 5-Bromo-6-chloroisoindolin-1-one) differ from isoquinolines (e.g., 5-Bromo-6-methoxyisoquinoline) in ring saturation and electronic properties, affecting binding to biological targets .

Research Implications and Gaps

The comparison highlights the following:

  • Electronic Modulation : Chlorine in 5-Bromo-6-chloroisoindolin-1-one may enhance stability compared to hydroxy or methoxy substituents, making it suitable for harsh reaction conditions.
  • Biological Activity : Bromine and chlorine substituents are common in kinase inhibitors; however, the exact pharmacological profile of 5-Bromo-6-chloroisoindolin-1-one remains unexplored.

Biological Activity

5-Bromo-6-chloroisoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

5-Bromo-6-chloroisoindolin-1-one belongs to the isoindoline family, characterized by a fused bicyclic structure that includes a bromine and chlorine substituent. The synthesis often involves multi-step reactions starting from readily available precursors, including brominated and chlorinated aromatic compounds. For example, a common synthetic route may involve the condensation of isocyanides with appropriate aldehydes or ketones, followed by halogenation steps to introduce the bromine and chlorine atoms.

Biological Activity Overview

The biological activities of 5-Bromo-6-chloroisoindolin-1-one can be categorized into several key areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of isoindolinones exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacterial strains, indicating potential as antibacterial agents .
  • Anticancer Properties : Research indicates that 5-Bromo-6-chloroisoindolin-1-one and its analogs may possess anticancer activity. Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

A study focused on the synthesis of various substituted isoindolinones highlighted their antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria, with some derivatives displaying minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
5-Bromo-6-chloroisoindolin-1-one15E. coli
5-Bromo-6-chloroisoindolin-1-one10S. aureus

Anticancer Activity

In a recent study evaluating the anticancer effects of 5-Bromo-6-chloroisoindolin-1-one, researchers reported significant cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating potent activity .

The mechanisms underlying the biological activities of 5-Bromo-6-chloroisoindolin-1-one are still under investigation. Preliminary findings suggest that it may act through multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Inhibition of Signaling Pathways : Targeting key signaling molecules involved in cancer progression and inflammation.

Q & A

Q. What are the optimal synthetic conditions for 5-Bromo-6-chloroisoindolin-1-one to maximize yield and purity?

  • Methodological Answer :
    Synthesis typically involves bromination of a precursor (e.g., 6-chloroisoindolin-1-one) using bromine or N-bromosuccinimide (NBS). Key parameters include:

    • Solvent systems : Dichloromethane or acetonitrile under inert atmospheres (argon/nitrogen) to prevent oxidation .
    • Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and byproduct formation .
    • Catalysts : Lewis acids (e.g., FeCl₃) may accelerate bromine activation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product (>97% purity) .

    Table 1 : Representative Synthesis Conditions

    PrecursorBrominating AgentSolventYield (%)Purity (%)
    6-Chloroisoindolin-1-oneNBSCH₂Cl₂75–8597
    Isoindolinone derivativeBr₂CH₃CN65–7095

Q. Which analytical techniques are most effective for characterizing 5-Bromo-6-chloroisoindolin-1-one?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 5, chlorine at 6) via coupling constants and peak splitting .
    • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity using a C18 column (acetonitrile/water mobile phase) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (C₈H₅BrClNO; theoretical ~246.49 g/mol) .
    • X-ray Crystallography : Resolves crystal structure for regiochemical confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. How do electronic effects of the 6-chloro substituent influence nucleophilic substitution reactivity in 5-Bromo-6-chloroisoindolin-1-one?

  • Methodological Answer :
    The electron-withdrawing chlorine at position 6 enhances the electrophilicity of the adjacent bromine at position 5, facilitating nucleophilic aromatic substitution (SNAr). For example:

    • Amine substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C, yielding 5-amino-6-chloroisoindolin-1-one. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
    • Comparative studies : Chloro substituents exhibit slower reaction kinetics compared to fluoro analogs (e.g., 5-Bromo-6-fluoroisoindolin-1-one) due to lower electronegativity, requiring longer reaction times .

    Table 2 : Halogen Effects on Substitution Rates

    CompoundHalogen (Position 6)Reaction Time (h)Yield (%)
    5-Bromo-6-chloroisoindolin-1-oneCl1278
    5-Bromo-6-fluoroisoindolin-1-oneF885

Q. How can researchers resolve contradictions in reported biological activity data for halogenated isoindolinones?

  • Methodological Answer :
    Discrepancies often arise from assay variability. Mitigation strategies include:
    • Standardized assays : Use cell lines (e.g., HEK293 or HeLa) with consistent passage numbers and culture conditions .
    • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values for cytotoxicity or enzyme inhibition .
    • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple labs .
    • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. What strategies are recommended for optimizing cross-coupling reactions involving 5-Bromo-6-chloroisoindolin-1-one?

  • Methodological Answer :
    • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos) for Suzuki-Miyaura couplings with aryl boronic acids .
    • Solvent/base systems : Use toluene/ethanol (3:1) with K₂CO₃ at 80°C for 24 hours .
    • Byproduct mitigation : Add molecular sieves to absorb H₂O and prevent hydrolysis of the boronic acid .

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